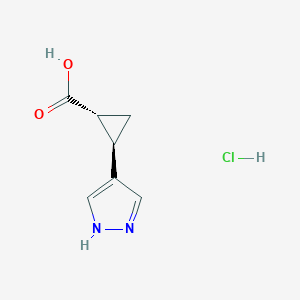
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution, are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce cyclopropanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing pyrazole rings are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring could play a key role in binding to the target, while the cyclopropane ring may influence the compound’s overall conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: The free acid form of the compound.
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxamide: An amide derivative.
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-methanol: A reduced form where the carboxylic acid is converted to an alcohol.
Uniqueness
rac-(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the presence of both the cyclopropane and pyrazole rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
(1R,2R)-2-(1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)6-1-5(6)4-2-8-9-3-4;/h2-3,5-6H,1H2,(H,8,9)(H,10,11);1H/t5-,6+;/m0./s1 |
Clé InChI |
BMPYAUIXLVHLHJ-RIHPBJNCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)O)C2=CNN=C2.Cl |
SMILES canonique |
C1C(C1C(=O)O)C2=CNN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


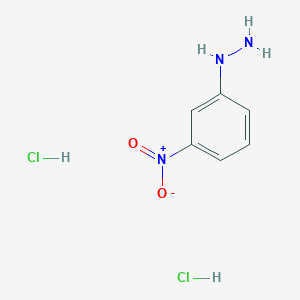
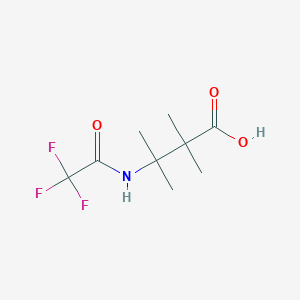
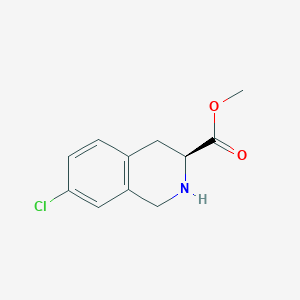
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
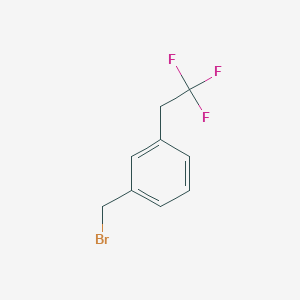
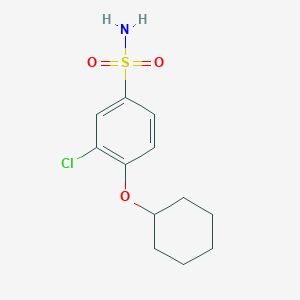
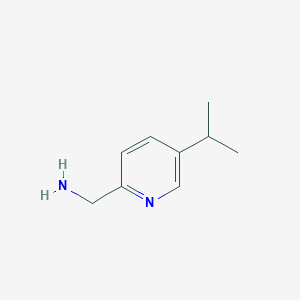
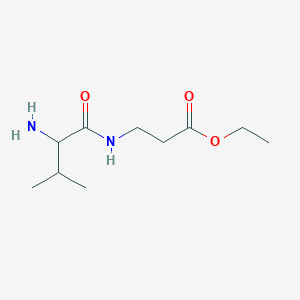

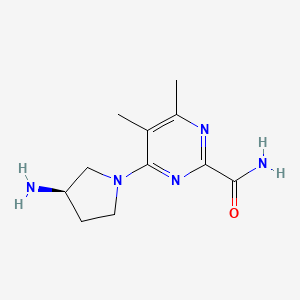

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

